N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide
Description
Historical Development of Benzothiazole-Hydrazide Conjugates
Benzothiazole-hydrazide hybrids emerged as a pharmacologically significant scaffold following the discovery of riluzole, the first benzothiazole-containing antiepileptic drug approved in the 1990s. Early research focused on 2-substituted benzothiazole derivatives, which demonstrated antimicrobial, antitumor, and neuroprotective activities. The incorporation of hydrazide functionalities gained traction in the 2000s, as hydrazones were shown to enhance metal-chelating properties and target-specific interactions. For example, benzothiazole hydrazones synthesized via aldehyde-hydrazine conjugation exhibited potent iron-chelation capabilities (IC~50~ values: 1.87–83.86 μM) and antiplasmodial activity (IC~50~: 16.95–92.98 μM). These findings catalyzed interest in hybrid systems combining benzothiazole’s aromatic rigidity with hydrazide’s conformational flexibility for multitarget drug design.
Structural Classification of N'-(4,5-Dimethylbenzo[d]thiazol-2-yl)-2-Fluorobenzohydrazide
This compound belongs to the N-acylhydrazone subclass of benzothiazole hybrids, characterized by:
- Benzothiazole core : A 4,5-dimethyl-substituted benzo[d]thiazole ring system, where methyl groups enhance lipophilicity and π-stacking interactions.
- Hydrazide linker : A –NH–N=C– bridge connecting the benzothiazole to a 2-fluorobenzoyl group, enabling chelation of transition metals like Fe(II).
- Fluorinated aryl moiety : The 2-fluorobenzoyl substituent introduces electronegativity and metabolic stability, as seen in MAO-B inhibitors with IC~50~ values <0.1 μM.
Structural analogs, such as compound 5f (IC~50~ = 16.95 μM against Plasmodium falciparum), highlight the role of halogenation in boosting bioactivity.
Table 1: Structural Features and Bioactivity Correlations in Benzothiazole-Hydrazides
Significance in Medicinal Chemistry Research
Benzothiazole-hydrazides are prioritized for their dual mechanisms:
- Metal Chelation : The hydrazide linker binds Fe(II) and heme, disrupting pathogen metalloenzymes. For instance, deferoxamine-like iron sequestration inhibits P. falciparum growth (IC~50~ = 27.13 μM).
- Enzyme Inhibition : Fluorobenzoyl groups interact with catalytic pockets of monoamine oxidases (MAOs), as demonstrated by compound 3e (IC~50~ = 0.060 μM against hMAO-B).
- Structural Tunability : Substituents at the benzothiazole 4,5-positions modulate solubility and target engagement, as shown by methyl groups improving hemozoin inhibition (IC~50~ = 5.58–11.19 μM).
Contemporary Research Trends
Recent advances focus on:
- Computational Design : Docking studies predict interactions between fluorobenzohydrazides and MAO-B’s FAD-binding site, guiding synthetic prioritization.
- Heterocyclic Hybridization : Conjugation with pyridine or imidazole rings enhances antiparasitic activity, as seen in β-hematin inhibition assays.
- ADME Optimization : Predictive models highlight the 2-fluorobenzoyl group’s role in blood-brain barrier penetration, critical for neuroactive agents.
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-9-7-8-13-14(10(9)2)18-16(22-13)20-19-15(21)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBICYVPGVJQULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide typically involves the reaction of 4,5-dimethylbenzo[d]thiazol-2-amine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.
Chemical Reactions Analysis
N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives, including N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide, have been studied for their potential anticancer properties. Recent research indicates that compounds with benzothiazole scaffolds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications in the benzothiazole structure can enhance the antiproliferative effects against human cancer cells by inducing apoptosis and inhibiting cell proliferation .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several benzothiazole derivatives on breast and lung cancer cell lines. The compound demonstrated IC50 values in the micromolar range, indicating promising anticancer activity. Detailed structure-activity relationship (SAR) studies suggested that the presence of specific substituents significantly influences the biological activity .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Benzothiazole derivatives are known to exhibit broad-spectrum antibacterial and antifungal activities. The compound's efficacy against resistant strains of bacteria highlights its potential as a lead compound for developing new antimicrobial agents .
Case Study: Antibacterial Screening
In a comparative study, various benzothiazole derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent .
Antiviral Activity
Recent advancements in medicinal chemistry have explored the antiviral potential of benzothiazole derivatives against various viruses, including coronaviruses. This compound has shown promising results in inhibiting viral replication in vitro.
Case Study: Inhibition of MERS-CoV
A series of studies focused on the inhibitory effects of benzothiazole derivatives on Middle East Respiratory Syndrome Coronavirus (MERS-CoV). One derivative demonstrated an IC50 value of 0.09 μM against MERS-CoV, indicating that structural modifications can lead to enhanced antiviral activity . This suggests that this compound could be a valuable lead compound for developing antiviral therapeutics.
Neuroprotective Effects
Emerging research indicates that certain benzothiazole derivatives may possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease.
Case Study: Neuroprotection Studies
Research has shown that benzothiazole compounds can modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress. This compound was evaluated for its ability to reduce neuroinflammation in cellular models, showing promising results that warrant further investigation into its neuroprotective mechanisms .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical reactions including condensation reactions and halogenation processes. The ability to modify its structure allows researchers to tailor its properties for specific applications.
| Synthesis Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| Step 1 | Condensation | Benzothiazole derivative + Hydrazine | Formation of hydrazone |
| Step 2 | Halogenation | Fluorine source | Introduction of fluorine atom |
| Step 3 | Purification | Solvent extraction | Isolation of final product |
Mechanism of Action
The mechanism of action of N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anti-inflammatory applications, it inhibits the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: Known for its anti-inflammatory properties.
4,5-dimethylbenzo[d]thiazol-2-amine: Used as an intermediate in the synthesis of various pharmaceuticals.
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-methylglycine: Exhibits antimicrobial activity.
The uniqueness of N’-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide lies in its fluorine atom, which enhances its biological activity and stability compared to other similar compounds .
Biological Activity
N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes recent research findings, including synthesis methods, biological evaluations, and mechanisms of action.
Chemical Structure and Synthesis
This compound features a benzothiazole core with a fluorobenzohydrazide moiety. The synthesis typically involves multi-step reactions:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones under acidic conditions.
- Introduction of Dimethyl Groups : Alkylation reactions using alkyl halides are employed to introduce the dimethyl substituents.
- Coupling Reaction : The final step involves coupling the benzothiazole derivative with 2-fluorobenzohydrazide using coupling reagents like DCC and DMAP.
Biological Activity
The biological activities of this compound have been evaluated in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Recent studies have shown that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound were tested against various bacterial strains and fungi.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 1 | 250 | 98 |
| 2 | 100 | 99 |
The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit microbial growth, suggesting potential applications in treating infections .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the activity of specific enzymes involved in inflammatory pathways. Molecular docking studies suggested that it binds to enzyme active sites, modulating their functions .
Anticancer Properties
In cancer research, this compound has shown promise in inhibiting tumor cell proliferation. Studies have reported that it induces apoptosis in various cancer cell lines by activating caspase pathways.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound binds to specific enzymes (e.g., cyclooxygenases) that play a role in inflammation and cancer progression.
- Cell Cycle Arrest : It can induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to programmed cell death in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives similar to this compound:
- Case Study 1 : A study on its effects against M. tuberculosis showed promising results with a significant reduction in bacterial load in treated groups compared to controls .
- Case Study 2 : Evaluation in a mouse model demonstrated reduced tumor growth when treated with this compound, indicating its potential as an anticancer agent .
Q & A
Q. Basic Characterization
- 1H/13C NMR : Confirm aromatic proton environments (e.g., 2-fluorobenzoyl hydrazide protons at δ 7.2–8.1 ppm, thiazole C-2 at δ 160–165 ppm) .
- IR Spectroscopy : Detect N–H stretching (3250–3350 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 330–335) validate molecular weight .
Advanced Analysis - X-ray Crystallography : Resolves steric effects of the 4,5-dimethyl group on the benzothiazole ring and confirms planar hydrazide linkage geometry .
- HPLC-PDA : Quantifies purity (>95%) and identifies byproducts from incomplete cyclization .
How is the biological activity of this compound screened in primary pharmacological assays?
Q. Basic Screening
- Anti-inflammatory Activity : Inhibits COX-2 (IC₅₀ = 1.2–3.8 μM) in RAW 264.7 macrophage models via ELISA for PGE₂ reduction .
- Cardioprotective Potential : Reduces ischemia-reperfusion injury in isolated rat hearts by 40–60% at 10 μM, measured via lactate dehydrogenase (LDH) release .
Advanced Mechanistic Studies - In Silico Docking : The 2-fluorobenzohydrazide moiety binds TNF-α (PDB: 2AZ5) with a docking score of −9.2 kcal/mol, suggesting anti-inflammatory synergy .
- Kinase Activation Assays : Enhances glucokinase activity by 2.5-fold at 50 μM via allosteric modulation, measured via glucose-6-phosphate dehydrogenase-coupled NADPH formation .
What strategies resolve contradictions in reported bioactivity data across studies?
Q. Basic Analysis
- Dose-Response Curves : Compare IC₅₀ values (e.g., COX-2 inhibition varies with cell line: 1.8 μM in RAW 264.7 vs. 4.5 μM in THP-1) .
- Solubility Controls : Use DMSO concentrations ≤0.1% to avoid false positives in cytotoxicity assays (e.g., MTT assay ).
Advanced Approaches - Metabolic Stability Testing : Hepatic microsome assays (e.g., t₁/₂ = 12 min in human microsomes) identify rapid hydrolysis of the hydrazide bond, explaining reduced in vivo efficacy .
- Isotopic Labeling : ¹⁹F-NMR tracks metabolic degradation pathways in serum .
How do structural modifications (e.g., fluorination, methyl groups) influence bioactivity?
Q. Basic Structure-Activity Relationship (SAR)
- Fluorine Substituent : The 2-fluoro group enhances lipophilicity (logP = 2.8 vs. 2.1 for non-fluorinated analogs), improving blood-brain barrier penetration .
- 4,5-Dimethyl Group : Steric hindrance reduces off-target binding to cytochrome P450 3A4 (CYP3A4 inhibition IC₅₀ > 50 μM) .
Advanced Modifications - Piperazine/Morpholine Derivatives : N-substitution (e.g., 2-morpholinoethyl) increases anti-inflammatory potency (IC₅₀ = 0.9 μM) by stabilizing hydrogen bonds with COX-2 .
- Heterocycle Fusion : Replacing benzothiazole with pyrazolo[4,3-c]benzothiazine reduces cytotoxicity (CC₅₀ > 100 μM in HEK293) .
What computational methods predict the compound’s pharmacokinetic and toxicity profiles?
Q. Advanced Methodologies
- ADMET Prediction (SwissADME) : Moderate gastrointestinal absorption (73%) and high plasma protein binding (89%) due to aromatic stacking .
- Molecular Dynamics Simulations : The hydrazide linker exhibits 1.5 Å RMSD fluctuations over 100 ns, indicating conformational flexibility during target binding .
- Toxicity Risk Alerts : The thiazole ring triggers AMES mutagenicity alerts (TEST software), necessitating Ames bacterial reverse mutation assays .
How is reaction scalability addressed for multi-gram synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
